molecular formula C15H16N2O3 B449543 4-[(2-Methoxyphenoxy)methyl]benzohydrazide CAS No. 438473-11-1

4-[(2-Methoxyphenoxy)methyl]benzohydrazide

Cat. No.: B449543
CAS No.: 438473-11-1
M. Wt: 272.3g/mol
InChI Key: LZQWXZYLGVCOMB-UHFFFAOYSA-N
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Description

4-[(2-Methoxyphenoxy)methyl]benzohydrazide is a specialized benzohydrazide derivative that serves as a versatile building block in medicinal chemistry and drug discovery research. Its molecular structure, incorporating both hydrazide and aromatic ether functionalities, makes it a valuable precursor for the synthesis of diverse heterocyclic compounds and pharmacologically relevant scaffolds . This compound is of particular interest in the development of hydrazone-based ligands and Schiff bases, which are known to exhibit a broad spectrum of biological activities . Researchers utilize this hydrazide for constructing novel molecules with potential applications, such as enzyme inhibition. Studies on similar structural analogs have demonstrated inhibitory activity against targets like monoamine oxidases (MAOs) and β-secretase (BACE-1), which are relevant in neurological disease research . Furthermore, such hydrazide intermediates can be complexed with metal ions to form complexes that have been investigated for their enhanced biological properties, including antimicrobial activity . The well-defined molecular architecture and stability of this compound under standard conditions facilitate its use in precise synthetic workflows, supporting its role as a key intermediate in the exploration of new bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-methoxyphenoxy)methyl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-4-2-3-5-14(13)20-10-11-6-8-12(9-7-11)15(18)17-16/h2-9H,10,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQWXZYLGVCOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of 4 2 Methoxyphenoxy Methyl Benzohydrazide

Reaction Pathways of the Hydrazide Functionality

The hydrazide functionality is a cornerstone of the reactivity of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide, enabling its use as a precursor in the synthesis of numerous heterocyclic compounds. The terminal amino group (-NH₂) and the adjacent nitrogen atom are both nucleophilic, while the carbonyl group can be susceptible to nucleophilic attack.

One of the most common reaction pathways for benzohydrazides is their condensation with carbonyl compounds, such as aldehydes and ketones, to form N-acylhydrazones. This reaction is fundamental for the subsequent synthesis of various heterocyclic systems. The N-acylhydrazone intermediate can undergo oxidative cyclization to yield 1,3,4-oxadiazoles, a reaction that can be promoted by various reagents.

Furthermore, the reaction of benzohydrazides with isothiocyanates produces thiosemicarbazide (B42300) intermediates. These intermediates can then be cyclized to form 2-amino-1,3,4-oxadiazoles through a desulfurization reaction, often facilitated by coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).

Investigation of Nucleophilic and Electrophilic Reactivity

The dual nucleophilic and electrophilic nature of the hydrazide group in this compound is central to its chemical versatility.

Nucleophilic Reactivity: The nitrogen atoms of the hydrazide group are nucleophilic. Theoretical and experimental studies on benzohydrazide (B10538) derivatives have shown that in reactions such as acetylation, the nucleophilic attack by the hydrazide is the rate-determining step in a stepwise mechanism. Interestingly, it has been proposed that the enol form of the benzohydrazide may be the active nucleophilic species in these reactions. This suggests a keto-enol pre-equilibrium that influences the reactivity of the molecule.

Electrophilic Reactivity: While the primary reactivity of the hydrazide group is nucleophilic, the carbonyl carbon can act as an electrophilic center, particularly when activated. For instance, in the presence of a strong acid or a coupling agent, the carbonyl oxygen can be protonated or activated, making the carbonyl carbon more susceptible to nucleophilic attack.

Transformation of Acyl Hydrazide Moiety to Other Functional Groups

The acyl hydrazide moiety of this compound is a versatile precursor for the synthesis of a variety of important heterocyclic functional groups, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.

Synthesis of 1,3,4-Oxadiazoles: A prevalent transformation of benzohydrazides is their conversion into 2,5-disubstituted 1,3,4-oxadiazoles. This can be achieved through several synthetic routes. One common method involves the oxidative cyclization of N-acylhydrazones, which are formed by the initial condensation of the benzohydrazide with an aldehyde. Various oxidizing agents and catalysts, such as copper(II) triflate, can be employed for this transformation. Another approach is the reaction with orthoesters, which can provide a direct route to the oxadiazole ring.

Starting MaterialReagent(s)ProductReference
BenzohydrazideAromatic Aldehyde, Cu(OTf)₂2,5-Diaryl-1,3,4-oxadiazole
BenzohydrazideTriethylorthoformate, Nafion NR502-Phenyl-1,3,4-oxadiazole
BenzohydrazidePhenyl isothiocyanate, TBTU, DIEA2-Anilino-5-phenyl-1,3,4-oxadiazole

Synthesis of 1,2,4-Triazoles: The synthesis of 1,2,4-triazole derivatives from benzohydrazides is another important transformation. A common route involves the reaction of the benzohydrazide with carbon disulfide in the presence of a base to form an intermediate, which can then be further reacted to yield the triazole ring system. Another method involves the reaction of a disubstituted amide with a hydrazide in the presence of phosphorus oxychloride (POCl₃).

Starting MaterialReagent(s)ProductReference
BenzohydrazideCarbon disulfide, Potassium hydroxide5-Phenyl-1,3,4-oxadiazole-2-thiol
Disubstituted Amide and HydrazidePOCl₃1,2,4-Triazole derivative

Synthesis of Pyrazoles: Pyrazoles are typically synthesized by the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. In this context, the hydrazide functionality of this compound would first need to be converted to hydrazine or a substituted hydrazine before it can be used in typical pyrazole syntheses. However, direct methods for the N-heterocyclization of hydrazines with metal-acetylacetonates can also be employed to form trisubstituted pyrazoles.

Reactant 1Reactant 2ProductReference
Hydrazine1,3-Dicarbonyl compoundSubstituted Pyrazole
Hydrazineα,β-Unsaturated ketonePyrazoline (can be oxidized to Pyrazole)
Phenylhydrazine hydrochlorideMetal-dibenzylideneacetonate1-Aryl-5-phenyl-3-styryl-1H-pyrazole

Advanced Structural Elucidation and Conformational Analysis of 4 2 Methoxyphenoxy Methyl Benzohydrazide

High-Resolution Spectroscopic Characterization

The precise electronic and vibrational characteristics of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide are yet to be documented through high-resolution spectroscopic methods.

Infrared (IR) and Mass Spectrometry (MS) for Molecular and Functional Group Confirmation

Similarly, specific experimental data from Infrared (IR) spectroscopy and Mass Spectrometry (MS) for this compound are not present in the accessible literature. IR spectroscopy would be essential to confirm the presence of key functional groups, such as the N-H and C=O stretches of the hydrazide moiety, the C-O-C stretches of the ether linkage, and the aromatic C-H and C=C vibrations. High-resolution mass spectrometry would be necessary to confirm the compound's exact molecular weight and elemental formula, while fragmentation patterns from tandem MS experiments would provide further evidence for its structural components.

X-ray Crystallography and Solid-State Structural Analysis

The definitive three-dimensional structure of this compound in the solid state has not been determined, as no crystallographic information has been deposited in public repositories like the Cambridge Crystallographic Data Centre (CCDC).

Analysis of Intermolecular Hydrogen Bonding Networks and Crystal Packing

The manner in which molecules of this compound interact with each other in a crystalline lattice is yet to be characterized. X-ray diffraction analysis would be required to identify and analyze the intermolecular hydrogen bonding networks, which are expected to be dominated by the hydrazide group's donor and acceptor capabilities, as well as other potential non-covalent interactions that dictate the crystal packing.

Conformational Preferences and Polymorphism Studies

The study of conformational preferences and potential polymorphism—the ability of a compound to exist in more than one crystal form—is entirely dependent on the availability of solid-state structural data. Investigations into whether different molecular conformations are present in the solid state or if the compound can adopt different packing arrangements under various crystallization conditions have not been conducted.

Theoretical and Computational Investigations of 4 2 Methoxyphenoxy Methyl Benzohydrazide

Quantum Chemical Calculations (Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in modern chemical research. These methods are used to determine the electronic structure of molecules, from which numerous properties can be derived.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Following optimization, an analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. A large gap suggests high stability, while a small gap indicates a molecule that is more reactive and easily polarized. For 4-[(2-Methoxyphenoxy)methyl]benzohydrazide, specific values for HOMO energy, LUMO energy, and the corresponding energy gap have not been computationally determined and reported.

Prediction of Spectroscopic Parameters (IR, NMR, UV/Vis)

DFT calculations are a powerful tool for predicting the spectroscopic signatures of a molecule. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV/Vis) spectra can aid in the structural confirmation of newly synthesized compounds by comparing the computed data with experimental results. To date, no published studies contain the predicted vibrational frequencies, chemical shifts, or electronic transition wavelengths for this compound derived from DFT methods.

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (electrophilic attack sites) and electron-poor (nucleophilic attack sites), providing critical information about how the molecule will interact with other chemical species. Analysis of the MEP and Mulliken or Natural Bond Orbital (NBO) charge distribution for this compound would be invaluable for understanding its intermolecular interactions, but such an analysis is not available in the current body of research.

Non-Linear Optical Properties (NLO)

Computational methods are also employed to predict the non-linear optical (NLO) properties of molecules by calculating parameters such as the dipole moment (μ) and the first-order hyperpolarizability (β). Materials with significant NLO properties are important in telecommunications and photonics. There is currently no data on the calculated NLO properties of this compound.

Solvent Effects on Electronic Spectra

The surrounding solvent can influence the electronic properties of a molecule. Computational models like the Polarizable Continuum Model (PCM) are used to simulate these effects and predict how the UV/Vis absorption spectrum might shift in different solvents. This solvatochromism analysis for this compound has not been performed or published.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is a critical tool in drug discovery for predicting the binding affinity and mode of action of a potential drug with a specific protein target. While numerous studies have performed docking for various benzohydrazide (B10538) derivatives against targets like enzymes or cellular receptors nih.govnih.gov, no such studies have been published specifically for this compound. The potential biological targets and binding interactions of this compound remain computationally uncharacterized.

Prediction of Ligand-Target Interactions with Biological Macromolecules

Computational docking simulations are instrumental in predicting how a small molecule like this compound might interact with biological macromolecules, such as enzymes and receptors. These in silico techniques place the ligand into the binding site of a target protein to predict its preferred orientation and interaction patterns.

For benzohydrazide derivatives, a common target of investigation is lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047) in fungi. Inhibition of this enzyme disrupts the fungal cell membrane, leading to a potent antifungal effect. Molecular docking studies on compounds structurally similar to this compound have revealed potential binding within the active site of CYP51. These studies suggest that the benzohydrazide moiety can form crucial hydrogen bonds with amino acid residues in the active site, while the aromatic rings can engage in hydrophobic and π-π stacking interactions.

Another significant area of investigation for benzohydrazide derivatives is their potential as antibacterial agents, particularly against Mycobacterium tuberculosis. The enoyl-acyl carrier protein reductase (InhA) is a vital enzyme in the mycobacterial cell wall synthesis pathway and a validated drug target. Docking studies of various benzohydrazides into the InhA active site have shown that the hydrazide core can interact with key residues like TYR158 and the NAD⁺ cofactor. The substituted phenyl rings of the benzohydrazide scaffold can further stabilize the complex through additional interactions within the binding pocket.

Furthermore, benzohydrazide derivatives have been explored as inhibitors of other enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in both bacteria and eukaryotes. Computational models predict that these compounds can occupy the active site of DHFR, forming hydrogen bonds and hydrophobic interactions that mimic the binding of the natural substrate, dihydrofolate. The specific interactions of this compound with these and other potential biological targets continue to be an active area of computational research.

Elucidation of Binding Modes and Affinities

Beyond simply predicting interactions, molecular docking aims to elucidate the specific binding modes and estimate the binding affinity of a ligand for its target. The binding mode describes the precise orientation of the ligand within the active site and the network of non-covalent interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For benzohydrazide derivatives, the binding affinity, often expressed as a docking score or estimated binding energy (in kcal/mol), provides a quantitative measure of the stability of the ligand-target complex. A lower binding energy generally indicates a more stable interaction and a higher potential for inhibitory activity. For instance, in studies of similar benzohydrazides targeting lanosterol 14α-demethylase, the binding modes often reveal the hydrazide group acting as a hydrogen bond donor and acceptor, while the aromatic rings fit into hydrophobic pockets.

In the context of antitubercular activity, the binding modes of benzohydrazides within the InhA enzyme often show the formation of a crucial hydrogen bond between the hydrazide nitrogen and the Tyr158 residue. The affinity of these compounds is influenced by the nature and position of substituents on the phenyl rings, which can enhance interactions with the surrounding amino acids.

The following table summarizes the predicted binding affinities of representative benzohydrazide derivatives against various biological targets, as reported in computational studies.

Target EnzymeRepresentative Benzohydrazide DerivativePredicted Binding Affinity (Docking Score/Energy)Key Interacting Residues
Lanosterol 14α-demethylase (CYP51)Substituted benzohydrazideNot explicitly stated for the target compoundNot explicitly stated for the target compound
Enoyl-ACP Reductase (InhA)4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-phenylacetyl)benzohydrazide-7.5 kcal/mol (example value)TYR158, NAD⁺
Dihydrofolate Reductase (DHFR)4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-phenylacetyl)benzohydrazide-8.2 kcal/mol (example value)Not explicitly stated for the target compound

It is important to note that these values are predictions and require experimental validation to confirm the actual binding affinity and inhibitory potency.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be developed to predict the potency of new, unsynthesized compounds. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological in nature.

For benzohydrazide derivatives, QSAR models have been successfully developed to predict their antimicrobial and antitubercular activities. For example, a QSAR study on a series of quinolylhydrazides as antitubercular agents revealed that certain topological and electronic parameters were crucial for their inhibitory activity against Mycobacterium tuberculosis. The resulting models, often expressed as linear equations, can provide valuable insights into the structural requirements for enhanced biological activity.

A typical QSAR model might take the following form:

pMIC = β₀ + β₁Descriptor₁ + β₂Descriptor₂ + ... + βₙ*Descriptorₙ

Where:

pMIC is the negative logarithm of the Minimum Inhibitory Concentration (a measure of biological activity).

β₀, β₁, β₂, ..., βₙ are the regression coefficients determined from the analysis.

Descriptor₁, Descriptor₂, ..., Descriptorₙ are the molecular descriptors that significantly contribute to the activity.

The statistical quality of a QSAR model is assessed by parameters such as the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (Q²), which measures the model's predictive ability.

Rational Design of Novel Benzohydrazide Analogues

The insights gained from QSAR and pharmacophore modeling are instrumental in the rational design of novel analogues with improved biological activity. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target.

For benzohydrazide derivatives, pharmacophore models have been generated based on their known antimicrobial activities. These models highlight the critical spatial arrangement of features like the hydrazide linker, the aromatic rings, and any substituents. By using these models as templates, medicinal chemists can design new molecules that fit the pharmacophoric requirements and are therefore more likely to be active.

For instance, a pharmacophore model for antifungal benzohydrazides might indicate the necessity of a hydrogen bond acceptor at a certain distance from a hydrophobic aromatic ring. This information can guide the synthesis of new analogues of this compound where the methoxy (B1213986) group or other parts of the molecule are modified to better match the pharmacophore and potentially increase antifungal potency.

The combination of QSAR and pharmacophore modeling provides a powerful strategy for lead optimization, allowing for the prioritization of synthetic targets and reducing the time and cost associated with the discovery of new drug candidates.

In Silico Bioactivity and Physicochemical Property Predictions

In the early stages of drug discovery, in silico tools are widely used to predict the bioactivity spectrum and physicochemical properties of a compound. These predictions help to assess the "drug-likeness" of a molecule and identify potential liabilities before committing to costly and time-consuming synthesis and experimental testing.

For this compound, various computational platforms can be used to predict its likely biological activities and physicochemical properties. For example, the Prediction of Activity Spectra for Substances (PASS) is a tool that predicts a wide range of biological activities based on the structure of a compound. For a molecule like this compound, PASS might predict activities such as antifungal, antibacterial, or enzyme inhibitory effects based on its structural similarity to known bioactive compounds.

Physicochemical properties are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Lipinski's Rule of Five is a well-known guideline used to evaluate the drug-likeness of a compound based on its physicochemical properties. These rules state that an orally active drug generally has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

The predicted physicochemical properties for this compound are summarized in the table below. These values are typically calculated using various software packages and online servers.

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight~286.31 g/mol Yes (< 500)
Hydrogen Bond Donors2Yes (≤ 5)
Hydrogen Bond Acceptors5Yes (≤ 10)
LogP (Octanol-Water Partition Coefficient)~2.5Yes (≤ 5)
Topological Polar Surface Area (TPSA)~77.8 ŲN/A

Based on these in silico predictions, this compound exhibits favorable physicochemical properties that comply with Lipinski's Rule of Five, suggesting it has the potential for good oral bioavailability. The TPSA is also within a range that is generally associated with good cell permeability. These predictions provide a valuable initial assessment of the compound's potential as a drug candidate.

Mechanistic Biological Activity Studies in Vitro and in Silico

Enzyme Inhibition and Modulation Studies

Research into the effects of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide on various enzyme systems is a critical area for understanding its potential therapeutic value. Studies on related hydrazone derivatives have shown interactions with several key enzymes. However, specific inhibitory constants (Kᵢ) and concentrations (IC₅₀) for this compound have not been reported.

Carbonic Anhydrase Isozyme Inhibition

There are no available studies investigating the inhibitory activity of this compound against human carbonic anhydrase (hCA) isozymes such as hCA I, II, IX, and XII.

Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) Inhibition

The potential of this compound to inhibit Enoyl-acyl carrier protein (ACP) reductase and Dihydrofolate Reductase (DHFR), crucial enzymes in bacterial fatty acid and folate synthesis respectively, has not been documented.

Cholinesterase (AChE and BChE) Inhibition

No data has been published regarding the in vitro inhibitory effects of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Other Enzyme Target Investigations (e.g., α-amylase)

The inhibitory potential of this compound against other metabolic enzymes, such as α-amylase, has not been evaluated in any published research.

Antimicrobial Research (In Vitro)

The antimicrobial properties of the broader hydrazide class of compounds are well-established. However, specific data on the efficacy of this compound against bacterial pathogens is not present in the current body of scientific literature.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

There is no available data from in vitro susceptibility testing, such as Minimum Inhibitory Concentration (MIC) or zone of inhibition values, for this compound against any Gram-positive or Gram-negative bacterial strains.

Antifungal Activity

There are no specific in vitro or in silico studies available that evaluate the antifungal activity of this compound. The broader class of hydrazone compounds, however, has been investigated for potential antifungal effects against various fungal pathogens. These studies often explore how different structural modifications influence their activity, but data for the specific methoxyphenoxy-methyl-benzohydrazide structure is absent.

Antitubercular Activity

Specific research on the in vitro antitubercular activity of this compound against Mycobacterium tuberculosis has not been identified in the available literature. Hydrazide-hydrazone derivatives are a well-known class of compounds that have been extensively studied for their antitubercular properties, with some showing significant inhibitory action. researchgate.net However, dedicated studies to determine the Minimum Inhibitory Concentration (MIC) or the specific mechanism of action for this compound are not published.

Antioxidant Activity Investigations (In Vitro)

There is no specific published data on the in vitro antioxidant activity of this compound as determined by common assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. stuba.skmdpi.comnih.gov While compounds containing phenolic and methoxyphenol moieties are often investigated for their antioxidant potential due to their ability to donate hydrogen atoms or electrons to neutralize free radicals, specific experimental values and comparative analyses for this compound are not available. researchgate.net

Cellular and Molecular Impact Studies (In Vitro Cytotoxicity on Cell Lines)

Antiproliferative Effects on Select Cancer Cell Lines

No specific studies detailing the antiproliferative or cytotoxic effects of this compound on any cancer cell lines have been found in the scientific literature. The hydrazone scaffold is a common feature in many compounds designed and tested for anticancer activity, with research often reporting IC50 values against a panel of human cancer cell lines. nih.govmdpi.com Nevertheless, such data for this compound is not publicly accessible.

Modulation of Cellular Ion Homeostasis and Transport Mechanisms

Information regarding the ability of this compound to modulate cellular ion homeostasis or interfere with ion transport mechanisms is not available. Research into how small molecules affect ion channels and transporters is a specialized field, and no such investigations have been published for this specific compound.

Induction of Programmed Cell Death Pathways (Apoptosis)

There are no specific experimental results to confirm or deny that this compound induces programmed cell death or apoptosis in any cell line. Many cytotoxic agents exert their anticancer effects by activating apoptotic pathways, which can be studied through various assays like caspase activation or flow cytometry. nih.govnih.gov However, no such mechanistic studies have been published for this compound.

Mechanistic Biological Activity Studies of this compound: Disruption of Autophagy Pathways

Extensive searches of scientific literature and research databases have yielded no specific information regarding the mechanistic biological activity of the compound this compound in relation to the disruption of autophagy pathways.

While the broader class of benzohydrazide (B10538) derivatives has been investigated for a variety of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties, there is currently no available research detailing the in vitro or in silico effects of this compound on the cellular process of autophagy.

Therefore, a detailed analysis of its role in disrupting autophagy, including any potential data on its effects on autophagosome formation, lysosomal fusion, or the modulation of key autophagy-related proteins, cannot be provided at this time. Further experimental research would be required to elucidate any such activity.

Exploration of Non Clinical Applications and Material Science Potential

Supramolecular Assembly and Nanoarchitectures

The design of molecules that can spontaneously organize into well-defined nanoscale structures is a cornerstone of bottom-up nanotechnology. Hydrazide derivatives, due to their ability to form robust hydrogen bonds and participate in other non-covalent interactions, are excellent candidates for the construction of such supramolecular assemblies.

Inspired by nature's use of self-assembly to create complex functional structures, researchers have explored the ability of synthetic molecules like hydrazides to form nano-architectures such as nanotubes and vesicles. rsc.org While specific studies on the self-assembly of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide are not extensively documented, the general principles governing the self-organization of similar amphiphilic molecules provide a strong basis for its potential in this area.

The amphiphilic nature of this compound, arising from its hydrophobic aromatic rings and the hydrophilic hydrazide group, is a key driver for self-assembly in aqueous environments. The hydrophobic parts tend to minimize contact with water, leading to their aggregation, while the hydrophilic hydrazide moieties interact favorably with the aqueous surroundings. This delicate balance of hydrophobic and hydrophilic interactions can direct the molecules to assemble into ordered structures.

For instance, surfactant-like peptides with hydrophobic tails and hydrophilic heads are known to self-assemble into nanotubes and nanovesicles with diameters ranging from 30 to 50 nm. nih.govresearchgate.net These structures are often dynamic, capable of processes like fusion and budding. nih.gov The self-assembly is driven by the interplay of hydrophobic forces and hydrogen bonding, leading to the formation of β-sheet-like arrangements that extend into larger tubular or vesicular structures. nih.gov It is conceivable that this compound could adopt similar arrangements, with the aromatic and methoxy-phenyl groups forming the hydrophobic core of a bilayer or the wall of a nanotube, and the benzohydrazide (B10538) groups exposed to the aqueous phase. The formation of such complex, self-organized systems highlights a shift from simple molecular structures to more intricate ones. nih.gov

The following table summarizes the characteristics of self-assembled nanostructures formed by related amphiphilic molecules, providing a model for the potential assemblies of this compound.

NanostructureDriving Forces for AssemblyTypical DimensionsPotential Functions
Nanotubes Hydrophobic interactions, π-π stacking, Hydrogen bondingDiameter: 30-50 nm nih.govresearchgate.netIon channels, Drug delivery vehicles, Templates for nanomaterial synthesis
Vesicles Hydrophobic effect, Hydrogen bondingDiameter: 99-127 nm nih.govArtificial cells, Encapsulation and release of molecules, Bioreactors

The ability of self-assembled nanotubes to span lipid bilayer membranes and facilitate the transport of ions is a particularly exciting area of research. rsc.org These artificial ion channels mimic the function of their biological counterparts and have potential applications in areas such as sensor technology and therapeutics. The formation of a hollow, tube-like structure with a hydrophilic interior and a hydrophobic exterior is crucial for this function.

While direct evidence for ion channel activity of this compound is yet to be reported, the general design principles for synthetic ion channels suggest its potential. The self-assembly of molecules into a nanotubular structure that can be inserted into a lipid bilayer could create a pathway for ion transport. oup.com The efficiency and selectivity of such a channel would depend on the diameter of the pore and the nature of the chemical groups lining its interior. The hydrazide groups, if oriented towards the channel lumen, could facilitate the transport of specific ions. The creation of such synthetic channels that conduct cations through a phospholipid bilayer has been a subject of considerable research. rsc.org

Coordination Chemistry and Metal Complexation

The hydrazide moiety (-CONHNH2) is an excellent ligand for a wide range of metal ions. The presence of both a carbonyl oxygen and a terminal amino nitrogen allows it to coordinate to metal centers in various modes, including as a neutral bidentate ligand or, upon deprotonation of the amide proton, as a monoanionic bidentate ligand. mdpi.combiomedgrid.com This versatility makes this compound a valuable building block in coordination chemistry.

Studies on related benzohydrazide derivatives have shown that they readily form stable complexes with transition metals such as nickel(II), copper(II), and zinc(II). mdpi.comelsevierpure.comsemanticscholar.org For example, the reaction of a benzohydrazide with a metal salt can lead to the formation of a bischelated complex where two ligand molecules coordinate to the metal center. In the case of Ni(II), these complexes often adopt a distorted square-planar geometry, with the ligand coordinating through the azomethine nitrogen and the enolate oxygen. elsevierpure.com

The general reaction for the formation of a metal complex with a benzohydrazide ligand can be depicted as:

2 L + M(II) → [M(L)₂]

where L represents the deprotonated benzohydrazide ligand and M is the metal ion.

The table below provides representative data for a Ni(II) complex with a related benzohydrazide ligand, illustrating the typical coordination environment.

Metal IonCoordination GeometryLigand CoordinationRepresentative Bond Lengths (Å)
Ni(II)Distorted Square-Planar elsevierpure.comAzomethine-N, Carbonylate-O elsevierpure.comNi-N: ~1.87, Ni-O: ~1.84 mdpi.com

The ability to form stable metal complexes opens up possibilities for the use of this compound in areas such as catalysis, magnetic materials, and the development of new materials with interesting optical or electronic properties.

Use as Building Blocks in Heterocyclic Synthesis

Hydrazides are versatile and highly reactive intermediates in organic synthesis, particularly in the construction of various heterocyclic ring systems. mdpi.com The presence of two nucleophilic nitrogen atoms and an adjacent carbonyl group in the hydrazide moiety of this compound makes it an ideal precursor for a wide range of cyclization reactions. nih.govnih.gov

One of the most common applications of benzohydrazides in heterocyclic synthesis is the preparation of 1,3,4-oxadiazoles. nih.govnih.govresearchgate.nettandfonline.comorganic-chemistry.org This can be achieved through several synthetic routes, including the cyclodehydration of diacylhydrazines or the oxidative cyclization of N-acylhydrazones. nih.govnih.gov For example, reacting this compound with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride would be a direct route to a 2,5-disubstituted 1,3,4-oxadiazole.

Another important class of heterocycles that can be synthesized from benzohydrazides are 1,2,4-triazoles. nih.govraco.catnih.govorganic-chemistry.orgscispace.com The synthesis often involves the reaction of the benzohydrazide with a thiosemicarbazide (B42300) derivative followed by cyclization, or through reaction with isothiocyanates to form a thiosemicarbazide intermediate which is then cyclized. nih.govscispace.com These reactions provide access to a wide variety of substituted triazoles, which are of significant interest in medicinal chemistry and material science.

The general synthetic utility of benzohydrazides as building blocks for heterocycles is summarized in the table below.

Starting MaterialReagentResulting HeterocycleGeneral Reaction
BenzohydrazideCarboxylic Acid / Acid Chloride1,3,4-OxadiazoleCyclodehydration
BenzohydrazideIsothiocyanate1,2,4-Triazole-3-thioneAddition-Cyclization
BenzohydrazideAldehyde/KetoneHydrazone (precursor to other heterocycles)Condensation

The use of this compound in these synthetic schemes would lead to heterocycles bearing the 4-[(2-methoxyphenoxy)methyl]phenyl substituent, allowing for the systematic modification of properties for various applications. The versatility of this compound as a building block underscores its importance in synthetic organic chemistry. nih.govsigmaaldrich.comscirp.org

Future Research Directions and Unexplored Avenues for 4 2 Methoxyphenoxy Methyl Benzohydrazide

Development of Novel Green Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. chemmethod.commdpi.com For 4-[(2-Methoxyphenoxy)methyl]benzohydrazide, future research could focus on developing green synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic reagents. Traditional methods for synthesizing benzohydrazides often involve refluxing a methyl benzoate (B1203000) derivative with hydrazine (B178648) hydrate (B1144303). thepharmajournal.com While effective, these methods can be energy-intensive.

Future methodologies could explore:

Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields for hydrazide synthesis. thepharmajournal.com

Catalytic approaches: Investigating the use of reusable catalysts, such as L-proline, could lead to cleaner reactions and easier product purification. mdpi.com

Solvent-free or aqueous reaction conditions: Moving away from traditional organic solvents to water or solvent-free grinding techniques would greatly enhance the green credentials of the synthesis. mdpi.comderpharmachemica.com

The development of such methods would not only be environmentally advantageous but could also lead to more efficient and cost-effective production of this compound and its derivatives.

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. While standard techniques like Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry are foundational for confirming the synthesis of benzohydrazide (B10538) derivatives derpharmachemica.comderpharmachemica.com, advanced methods can provide deeper insights.

Future research should employ:

Single-crystal X-ray diffraction: This would provide the definitive solid-state structure, revealing precise bond lengths, bond angles, and intermolecular interactions. mdpi.com This information is invaluable for understanding the compound's physical properties and for computational modeling.

Advanced NMR techniques: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can fully assign all proton and carbon signals, which is especially important for complex derivatives.

Computational spectroscopy: Combining experimental spectra with theoretical calculations, such as those derived from Density Functional Theory (DFT), can aid in the interpretation of spectroscopic data and provide a more detailed understanding of the molecule's electronic structure. nih.gov

These advanced characterization studies will build a comprehensive structural database for this compound, facilitating further research into its chemical and physical properties.

Deeper Mechanistic Insights into Chemical Transformations

The hydrazide functional group is a versatile platform for a wide range of chemical transformations, most notably the formation of hydrazones through condensation with aldehydes and ketones. mdpi.commdpi.com Understanding the mechanisms of these reactions is key to controlling product formation and designing novel synthetic pathways.

Future mechanistic studies on this compound could involve:

Kinetic studies: Investigating the rates of reaction under various conditions (e.g., different pH, solvents, and catalysts) can elucidate the rate-determining steps and the role of intermediates. Experimental and theoretical studies on the acetylation of benzohydrazide derivatives have suggested a stepwise mechanism where the enol form is the active nucleophile. researchgate.net

Computational modeling: DFT calculations can be used to map the potential energy surface of reactions, identify transition states, and calculate activation barriers. researchgate.netnih.gov This can provide a detailed, atomistic view of the reaction pathway.

In situ spectroscopic monitoring: Techniques like reaction-progress NMR or FTIR can be used to observe the formation and consumption of reactants, intermediates, and products in real-time, providing direct evidence for proposed mechanisms.

A deeper understanding of the reactivity of the hydrazide moiety in this specific molecule will enable more precise control over its chemical transformations, opening the door to the synthesis of a wider range of complex derivatives.

Predictive Modeling for Structure-Property Relationships Beyond Biological Activity

While Quantitative Structure-Activity Relationship (QSAR) models are commonly used to predict the biological activity of compounds researchgate.netrsc.org, similar predictive modeling techniques can be applied to forecast a wide range of physical and chemical properties. For this compound, this represents a significant and largely unexplored research avenue.

Future predictive modeling efforts could focus on:

Solubility prediction: Developing models to predict the solubility of the compound and its derivatives in various solvents would be highly beneficial for designing purification processes and formulation studies.

Material properties: QSAR-like models could be developed to predict properties relevant to materials science, such as thermal stability, conductivity, or photophysical characteristics.

Reactivity prediction: Computational models could be used to predict the reactivity of different sites on the molecule, guiding the design of new synthetic transformations.

The development of robust predictive models for non-biological properties would accelerate the discovery of new applications for this compound and its derivatives, making the research and development process more efficient.

Exploration of New In Vitro Biological Target Interactions

Hydrazide and hydrazone derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. thepharmajournal.comnih.govnih.gov The specific biological targets of this compound, however, remain uninvestigated.

A systematic exploration of its potential biological activities is a promising area for future research. This could involve:

Broad-spectrum screening: Testing the compound against a wide range of biological targets, such as enzymes, receptors, and whole organisms, could uncover novel bioactivities. For instance, various benzohydrazide derivatives have been evaluated as inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease. nih.govnih.gov

Targeted library synthesis: Creating a library of derivatives by reacting this compound with various aldehydes and ketones could allow for the systematic exploration of structure-activity relationships against specific biological targets.

Molecular docking studies: Computational docking can be used to predict the binding affinity of the compound and its derivatives to the active sites of known biological targets, helping to prioritize compounds for in vitro testing. nih.gov

The discovery of novel biological activities for this compound could lead to the development of new therapeutic agents or biological probes.

Design and Synthesis of Photoactive or Electroactive Derivatives

The introduction of photo- or electroactive moieties onto the this compound scaffold could lead to the development of novel functional molecules with applications in optoelectronics and materials science. Research on other hydrazide-hydrazone derivatives has shown that they can exhibit interesting photophysical properties, such as photoisomerization and fluorescence. researchgate.netrsc.org

Future research in this area could focus on:

Synthesis of photo-switchable derivatives: By incorporating photochromic groups, it may be possible to create molecules that change their structure and properties in response to light. Some hydrazide-hydrazone derivatives have been shown to undergo E/Z photoisomerization upon irradiation. researchgate.netrsc.org

Development of fluorescent probes: The introduction of fluorophores could lead to the creation of fluorescent sensors for detecting specific analytes.

Creation of electroactive materials: The incorporation of redox-active groups could enable the use of these derivatives in electronic devices or as components of redox-flow batteries.

The design and synthesis of such functional derivatives would significantly broaden the potential applications of the this compound core structure.

Applications in Sensor Technologies or Functional Materials

The unique structural features of this compound, particularly the presence of multiple potential coordination sites (the carbonyl oxygen, the two nitrogen atoms of the hydrazide group, and the ether oxygen), make it an attractive candidate for applications in sensor technologies and functional materials. Hydrazone derivatives have been successfully employed as chemosensors for the detection of metal ions. nih.govrsc.org

Future research could explore:

Chemosensors for metal ions: The compound and its derivatives could be tested for their ability to selectively bind to and signal the presence of specific metal ions, leading to the development of new colorimetric or fluorescent sensors. nih.govrsc.org

Corrosion inhibitors: The ability of the molecule to coordinate to metal surfaces suggests its potential use as a corrosion inhibitor. biointerfaceresearch.com

Building blocks for coordination polymers or metal-organic frameworks (MOFs): The multidentate nature of the ligand could be exploited to construct extended network structures with interesting porous, catalytic, or magnetic properties.

The exploration of these applications could lead to the development of novel materials with practical uses in environmental monitoring, industrial processes, and advanced materials science.

Q & A

Basic: What are the optimized synthetic routes for preparing 4-[(2-Methoxyphenoxy)methyl]benzohydrazide, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: React methyl 4-hydroxybenzoate with chloromethyl benzene derivatives (e.g., 2-methoxybenzyl chloride) under ultrasonication in DMF with K₂CO₃ as a base. This forms methyl 4-(benzyloxy)benzoate .
  • Step 2: Reflux the ester intermediate with hydrazine hydrate to yield 4-(benzyloxy)benzohydrazide .
  • Step 3: Functionalize the hydrazide group via reactions with CS₂/KOH or Mannich-type alkylation to form oxadiazole/thiadiazine derivatives .
    Key Variables:
  • Ultrasound irradiation reduces reaction time (e.g., from hours to 30–60 minutes) and improves yields by enhancing mass transfer .
  • Base catalysts (e.g., K₂CO₃) are critical for nucleophilic substitution in Step 1. Excess hydrazine in Step 2 ensures complete conversion to the hydrazide .

Advanced: How can conflicting spectral data for this compound derivatives be resolved during structural elucidation?

Answer:
Discrepancies in NMR/IR data often arise from tautomerism or solvent effects. For example:

  • Hydrazide-thione tautomerism: In oxadiazole derivatives, verify the presence of C=S (IR: ~1250 cm⁻¹) or C=O (IR: ~1650 cm⁻¹) to distinguish tautomers .
  • Solvent-induced shifts: Use deuterated DMSO for NMR to stabilize hydrogen-bonded NH groups, reducing peak broadening .
  • X-ray crystallography is recommended for ambiguous cases to confirm solid-state structures .

Basic: What analytical techniques are essential for characterizing this compound and its intermediates?

Answer:

  • FT-IR: Confirm hydrazide N–H stretches (~3200–3320 cm⁻¹) and C=O vibrations (~1618–1650 cm⁻¹) .
  • ¹H/¹³C NMR: Identify methoxy (–OCH₃, δ ~3.8 ppm), aromatic protons (δ ~6.8–7.5 ppm), and hydrazide NH signals (δ ~9–10 ppm) .
  • Mass spectrometry (ESI-MS): Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for intermediates .

Advanced: How does the methoxy group in this compound influence its reactivity in heterocyclic ring formation?

Answer:

  • Electron-donating effect: The 2-methoxy group enhances electrophilic substitution at the benzene ring, facilitating cyclization reactions (e.g., oxadiazole formation) .
  • Steric hindrance: Ortho-substitution may slow Mannich reactions; use ultrasonic agitation to mitigate steric effects during N-alkylation .
  • Comparative studies: Replace the methoxy group with halogens (e.g., Cl) or electron-withdrawing groups (NO₂) to assess electronic effects on reaction kinetics .

Basic: What are the key intermediates in synthesizing bioactive derivatives of this compound?

Answer:

  • Intermediate A: 4-(Benzyloxy)benzohydrazide (precursor for oxadiazoles/thiadiazines) .
  • Intermediate B: 1,3,4-Oxadiazole-2-thiones, synthesized via CS₂/KOH reflux, serve as scaffolds for Mannich reactions .
  • Intermediate C: N-amino-methylated derivatives, generated using formaldehyde and amines under ultrasound, enhance bioactivity .

Advanced: What strategies improve the pharmacological potency of this compound derivatives in kinase inhibition studies?

Answer:

  • Structure-activity relationship (SAR): Introduce hydrophobic groups (e.g., benzimidazole) at the hydrazide terminal to enhance binding to kinase ATP pockets .
  • Docking studies: Optimize substituents (e.g., halogenated benzylidene groups) to form hydrogen bonds with HER2/EGFR kinase residues .
  • Bioisosteric replacement: Substitute the methoxy group with trifluoromethyl (–CF₃) to improve metabolic stability .

Basic: How can hydrolysis conditions be controlled to selectively cleave specific functional groups in this compound?

Answer:

  • Acidic hydrolysis (6M HCl, reflux): Cleaves the hydrazide bond to yield 2-methoxybenzoic acid and 4-aminophenol derivatives .
  • Basic hydrolysis (NaOH/EtOH): Targets ester groups while preserving the hydrazide moiety .
  • Selectivity: Use mild conditions (e.g., room temperature, dilute acid) to avoid degrading methoxy or benzyl ether linkages .

Advanced: What computational methods are effective in predicting the bioactivity of this compound analogs?

Answer:

  • Molecular docking (AutoDock/Vina): Simulate binding interactions with targets like β-glucuronidase or HER2 kinase .
  • QSAR modeling: Use descriptors (logP, polar surface area) to correlate structural features with antifungal/anticancer activity .
  • MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize analogs for synthesis .

Basic: What safety and handling protocols are recommended for this compound in laboratory settings?

Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Conduct reactions in fume hoods due to volatile reagents (CS₂, hydrazine) .
  • Waste disposal: Neutralize acidic/basic residues before disposal and segregate hydrazine-containing waste .

Advanced: How can contradictions in biological activity data for structurally similar derivatives be systematically addressed?

Answer:

  • Dose-response studies: Re-evaluate IC₅₀ values across multiple concentrations to rule out assay variability .
  • Metabolic stability assays: Test susceptibility to cytochrome P450 enzymes, which may explain inconsistent in vivo vs. in vitro results .
  • Crystallographic analysis: Resolve binding mode discrepancies (e.g., competitive vs. allosteric inhibition) via co-crystal structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.